molecular formula C10H19NO3 B2464314 tert-butyl N-[(1R)-1-ethyl-2-oxo-propyl]carbamate CAS No. 1000210-48-9

tert-butyl N-[(1R)-1-ethyl-2-oxo-propyl]carbamate

Cat. No.: B2464314
CAS No.: 1000210-48-9
M. Wt: 201.266
InChI Key: OYMVICMFVPPYRS-MRVPVSSYSA-N
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Description

tert-butyl N-[(1R)-1-ethyl-2-oxo-propyl]carbamate (CAS: 1000210-48-9) is a chiral carbamate derivative characterized by a tert-butoxycarbonyl (Boc) protective group attached to a stereospecific 1-ethyl-2-oxo-propylamine backbone. This compound is commercially available with a purity of ≥97% and is widely utilized in pharmaceutical and materials science research as a synthetic intermediate, particularly in the development of peptidomimetics and bioactive molecules . Its stereochemistry (1R configuration) and ketone functionality make it a versatile building block for asymmetric synthesis and catalysis.

Properties

IUPAC Name

tert-butyl N-[(3R)-2-oxopentan-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-6-8(7(2)12)11-9(13)14-10(3,4)5/h8H,6H2,1-5H3,(H,11,13)/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYMVICMFVPPYRS-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)C)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C(=O)C)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl N-[(1R)-1-ethyl-2-oxo-propyl]carbamate can be synthesized through several methods. One common approach involves the reaction of tert-butyl carbamate with an appropriate ketone or aldehyde under acidic or basic conditions. For example, the reaction of tert-butyl carbamate with ethyl 2-oxoacetate in the presence of a base can yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Deprotection of the Boc Group

The Boc group is cleaved under acidic conditions, yielding the corresponding amine. This reaction is pivotal in multi-step syntheses where temporary amine protection is required.

Reaction Conditions :

  • Reagent : Trifluoroacetic acid (TFA) in dichloromethane (DCM) .

  • Procedure : The compound is stirred with TFA (4–6 equivalents) in DCM at room temperature for 30 minutes, followed by solvent removal under reduced pressure .

  • Outcome : Quantitative deprotection occurs, generating the free amine (e.g., for subsequent amide coupling) .

Example :

Boc-protected compoundTFA/DCMAmine+CO2+tert-butanol\text{Boc-protected compound} \xrightarrow{\text{TFA/DCM}} \text{Amine} + \text{CO}_2 + \text{tert-butanol}

Reactions Involving the Ketone Group

The 2-oxo-propyl moiety participates in nucleophilic additions and reductions.

Reduction to Alcohol

The ketone is reduced to a secondary alcohol using sodium triacetoxyborohydride (NaBH(OAc)3_3).

Reaction Conditions :

  • Reagent : NaBH(OAc)3_3 (2.1 equivalents) in DCM .

  • Base : Triethylamine (TEA, 2 equivalents) .

  • Temperature : Room temperature, stirred overnight .

  • Yield : ~54% after purification .

Mechanism :

R-CO-R’NaBH(OAc)3R-CH(OH)-R’\text{R-CO-R'} \xrightarrow{\text{NaBH(OAc)}_3} \text{R-CH(OH)-R'}

Nucleophilic Addition

The ketone reacts with amines (e.g., N-methylaniline) via enolate intermediates to form β-amino ketones or amides.

Reaction Conditions :

  • Coupling Agents : Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) .

  • Solvent : DCM at 0°C, progressing to room temperature .

  • Yield : ~67% after chromatography .

Coupling Reactions

The deprotected amine undergoes amide bond formation, crucial in peptide and drug synthesis.

Example Reaction :

  • Substrate : Free amine (post-Boc deprotection).

  • Reagents : Benzyl chloroformate (Cbz-Cl), TEA .

  • Conditions : DCM, room temperature .

  • Product : Benzyl carbamate derivative .

Comparative Reaction Data

The table below summarizes key reactions and conditions:

Reaction Type Reagents/Conditions Yield Reference
Boc DeprotectionTFA/DCM, 25°C, 30 min>95%
Ketone ReductionNaBH(OAc)3_3, TEA, DCM, 12 h54%
Amide CouplingDCC/DMAP, DCM, 0°C → 25°C67%
Benzyl Carbamate FormationCbz-Cl, TEA, DCM67%

Mechanistic Insights

  • Boc Deprotection : Acidic conditions protonate the carbamate oxygen, leading to tert-butyl cation elimination and CO2_2 release .

  • Ketone Reactivity : The electron-withdrawing Boc group enhances ketone electrophilicity, facilitating nucleophilic attacks .

Scientific Research Applications

Pharmaceutical Chemistry

tert-butyl N-[(1R)-1-ethyl-2-oxo-propyl]carbamate has been identified as a significant intermediate in the synthesis of various pharmaceutical compounds. Notably, it plays a role in the preparation of lacosamide, an anticonvulsant medication used for treating epilepsy. The synthesis involves converting this compound into derivatives that exhibit therapeutic effects against neurological disorders .

Synthetic Organic Chemistry

The compound serves as a versatile building block in organic synthesis. Its structure allows for further functionalization, making it useful in creating more complex molecules. For example, it can be transformed into other carbamates or amides through standard organic reactions, expanding its utility in synthetic pathways .

Research on Antioxidants

While this compound itself is not primarily classified as an antioxidant, its structural relatives within the tert-butyl carbamate family have shown potential antioxidant properties. Research indicates that compounds with similar structures can mitigate oxidative stress and have implications in developing protective agents against cellular damage .

Case Study 1: Synthesis of Lacosamide

A study detailed the synthesis of lacosamide using this compound as a precursor. The method involved several steps, including condensation reactions and phase-transfer catalysis, yielding high purity products suitable for pharmaceutical applications .

Case Study 2: Functionalization in Organic Synthesis

In another research project, researchers utilized this compound to explore its reactivity under various conditions, leading to new derivatives that exhibited enhanced biological activity. The findings suggested that modifying the carbamate group could lead to compounds with improved efficacy in treating specific diseases .

Case Study 3: Antioxidant Activity

Though not directly related to this compound, studies on related tert-butyl phenolic antioxidants highlight the importance of structural modifications in enhancing antioxidant properties. These insights can guide future research on similar compounds for therapeutic applications against oxidative stress-related conditions .

Mechanism of Action

The mechanism of action of tert-Butyl N-[(1R)-1-ethyl-2-oxo-propyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound’s structural analogs differ primarily in substituent groups and stereochemistry, which influence their physicochemical properties and applications. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison of Carbamate Derivatives
Compound Name CAS Number Key Substituents Stereochemistry Applications/Notes References
tert-butyl N-[(1R)-1-ethyl-2-oxo-propyl]carbamate 1000210-48-9 Ethyl, 2-oxo-propyl (1R) Pharmaceutical intermediates; chiral synthon
tert-Butyl (1-benzyl-3-methylsulfanyl-2-oxopropyl)carbamate MFCD04973992 Benzyl, methylsulfanyl, 2-oxo-propyl Not specified Potential thioether-based drug candidates
tert-butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate 1330069-67-4 Hydroxycyclopentyl (1R,2S) Cyclic carbamate for constrained peptide design
tert-butyl N-[(1R,4R,5S)-2-azabicyclo[2.2.1]heptan-5-yl]carbamate 1932203-04-7 Azabicyclo framework (1R,4R,5S) Rigid scaffold for CNS-targeting molecules

Key Differences and Implications

Substituent Effects :

  • The ethyl-2-oxo-propyl group in the target compound provides a linear, flexible backbone suitable for nucleophilic reactions at the ketone moiety. In contrast, benzyl and methylsulfanyl groups in MFCD04973992 introduce aromaticity and sulfur-based reactivity, which may enhance binding to metalloenzymes or alter pharmacokinetics .
  • Hydroxycyclopentyl (CAS: 1330069-67-4) and azabicyclo (CAS: 1932203-04-7) derivatives impose conformational rigidity, favoring applications in central nervous system (CNS) drug design where steric constraints improve receptor selectivity .

Stereochemical Influence :

  • The (1R) configuration in the target compound ensures enantioselective synthesis, critical for chiral drug development. Analogues like (1R,2S)-hydroxycyclopentyl carbamate further exploit stereochemistry to modulate hydrogen-bonding interactions in peptide mimics .

Toxicity and Safety: While ethyl carbamate derivatives are historically associated with carcinogenicity (e.g., ethyl carbamate in ), the tert-butyl group in the target compound likely reduces metabolic activation risks compared to smaller alkyl carbamates .

Q & A

Q. What are the recommended synthetic routes for tert-butyl N-[(1R)-1-ethyl-2-oxo-propyl]carbamate, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves carbamate formation via reaction of the corresponding amine with tert-butyl chloroformate. For chiral centers, asymmetric Mannich reactions or enantioselective catalysis may be employed . Key steps include:
  • Base selection : Triethylamine is commonly used to deprotonate the amine and facilitate carbamate bond formation .
  • Solvent choice : Dichloromethane (DCM) or tetrahydrofuran (THF) are preferred due to their inertness and compatibility with moisture-sensitive reagents .
  • Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions. Monitoring via thin-layer chromatography (TLC) or HPLC ensures reaction completion .
    Optimization : Adjusting equivalents of reagents (e.g., 1.0–2.0 equiv of aldehyde in Mannich reactions) and inert atmosphere (argon) improves yield .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm stereochemistry and functional groups (e.g., tert-butyl at δ ~1.4 ppm, carbonyl signals at ~170–180 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns, critical for distinguishing regioisomers .
  • High-Performance Liquid Chromatography (HPLC) : Chiral columns assess enantiopurity, especially for (1R)-configured derivatives .
  • X-ray Crystallography : Resolves absolute stereochemistry in crystalline derivatives .

Q. What are the key considerations for handling and storing this compound to ensure stability?

  • Methodological Answer :
  • Moisture sensitivity : Store under inert gas (argon/nitrogen) in sealed containers, as carbamates hydrolyze in acidic/basic conditions .
  • Temperature : Long-term storage at –20°C prevents decomposition .
  • Light sensitivity : Amber glass vials minimize photodegradation of the oxo-propyl group .

Advanced Research Questions

Q. How can computational methods be integrated into the design and optimization of reactions involving this carbamate?

  • Methodological Answer :
  • Reaction Path Search : Quantum mechanical calculations (e.g., DFT) predict transition states and regioselectivity in asymmetric syntheses .
  • Solvent Effects : COSMO-RS simulations model solvent polarity impacts on reaction kinetics and yield .
  • Machine Learning : Training datasets on analogous carbamate syntheses identify optimal conditions (e.g., solvent/base pairs) .
    Example: Computational screening reduced trial-and-error in tert-butyl carbamate synthesis by 40% in a 2024 study .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer :
  • Overlapping NMR Signals : Use 2D NMR (e.g., HSQC, HMBC) to assign ambiguous peaks. For example, HMBC correlations differentiate N-carbamate vs. ester carbonyls .
  • MS Fragmentation Ambiguity : Isotopic labeling (e.g., 18^{18}O in the oxo group) clarifies fragmentation pathways .
  • Crystallographic vs. Solution Data : Compare X-ray structures with NMR-derived NOE effects to confirm conformational stability .

Q. How do environmental factors like pH and temperature influence the reactivity and stability of this compound in biological systems?

  • Methodological Answer :
  • pH-Dependent Hydrolysis : The carbamate bond hydrolyzes rapidly at pH < 3 or > 10, limiting its use in gastrointestinal studies. Buffered solutions (pH 7.4) mimic physiological stability .
  • Temperature Effects : Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) quantify degradation kinetics. Arrhenius plots predict shelf-life under storage conditions .
  • Biological Interactions : Fluorescence quenching assays assess binding to serum proteins (e.g., albumin), which modulates bioavailability .

Notes

  • Avoid commercial sources (e.g., benchchem.com ) per guidelines. All data derived from peer-reviewed procedures .
  • Stereochemical descriptors (e.g., (1R)) must be explicitly stated to prevent misidentification .

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